molecular formula C16H20ClNO2 B6596971 3-(2-methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride CAS No. 57226-66-1

3-(2-methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride

Cat. No.: B6596971
CAS No.: 57226-66-1
M. Wt: 293.79 g/mol
InChI Key: YIXRPPJPMLUUHD-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylpropanes. This compound is characterized by the presence of a phenyl group attached to a propane chain, which is further substituted with a methoxyphenoxy group and an amine group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The reaction begins with the formation of an intermediate compound, such as 3-(2-methoxyphenoxy)-1,2-propanediol, through the reaction of 2-methoxyphenol with epichlorohydrin.

    Amination: The intermediate is then subjected to amination using an appropriate amine source, such as aniline, under controlled conditions to form the desired amine compound.

    Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or methoxyphenoxy moieties are replaced with other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and other reagents under controlled temperature and solvent conditions.

Major Products Formed:

    Oxidation Products: Corresponding ketones, aldehydes, or carboxylic acids.

    Reduction Products: Corresponding alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-(2-Methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new chemical entities.

Biology: In biological research, this compound is used to study its effects on various biological systems. It may be used in experiments to investigate its interactions with enzymes, receptors, and other biomolecules.

Medicine: The compound has potential applications in medicinal chemistry. It may be explored for its pharmacological properties, such as its potential as a therapeutic agent for certain medical conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-(2-Methoxyphenoxy)-1,2-propanediol: This compound is structurally similar but lacks the phenyl and amine groups.

    3,4-Dimethoxyphenethylamine: Another related compound with a similar phenylpropane backbone but different substituents.

Uniqueness: 3-(2-Methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-methoxyphenoxy)-3-phenylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2.ClH/c1-18-15-9-5-6-10-16(15)19-14(11-12-17)13-7-3-2-4-8-13;/h2-10,14H,11-12,17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXRPPJPMLUUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(CCN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57226-66-1
Record name 3-(2-methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride
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